Crocetin dialdehyde

Description

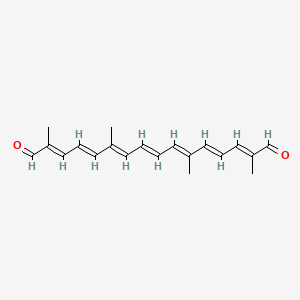

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H24O2 |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial |

InChI |

InChI=1S/C20H24O2/c1-17(11-7-13-19(3)15-21)9-5-6-10-18(2)12-8-14-20(4)16-22/h5-16H,1-4H3/b6-5+,11-7+,12-8+,17-9+,18-10+,19-13+,20-14+ |

InChI Key |

YHCIKUXPWFLCFN-QHUUTLAPSA-N |

SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C=O)C=CC=C(C)C=O |

Isomeric SMILES |

C/C(=C\C=C\C=C(\C=C\C=C(\C=O)/C)/C)/C=C/C=C(/C=O)\C |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C=O)C=CC=C(C)C=O |

Origin of Product |

United States |

Foundational & Exploratory

Crocetin Dialdehyde: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of crocetin dialdehyde, a key intermediate in the biosynthesis of crocetin and crocins, the compounds responsible for the color and medicinal properties of saffron. This document details its chemical and physical properties, biosynthetic pathway, and relevant experimental protocols.

Core Properties of this compound

This compound is a C20 apocarotenoid and a vital precursor in the formation of crocetin. Its aldehydic functional groups make it a reactive molecule.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 502-70-5 | N/A |

| Molecular Formula | C20H24O2 | N/A |

| Molecular Weight | 296.40 g/mol | |

| Appearance | White to off-white solid | N/A |

| Melting Point | Data not available for this compound. Crocetin, the subsequent oxidation product, has a melting point of 285 °C. | [1] |

| Solubility | Practically insoluble in water. Soluble in Dimethyl Sulfoxide (DMSO) with warming and sonication. | [2] |

| Stability | Should be stored at -20°C and protected from light. | [3] |

Table 2: Spectroscopic Properties of this compound

| Property | Value | Source(s) |

| UV-Vis Absorption Maxima (λmax) | While specific λmax values for isolated this compound are not readily available, in HPLC analyses of saffron extracts, crocetin and its derivatives, including the dialdehyde, typically absorb in the range of 423-440 nm. | [4][5][6][7] |

| Fluorescence Emission | Data not available. | N/A |

Biosynthesis of Crocetin from Zeaxanthin

This compound is a key intermediate in the biosynthesis of crocetin from the carotenoid zeaxanthin. This pathway is of significant interest for the biotechnological production of saffron's active compounds.

The biosynthetic pathway begins with the oxidative cleavage of zeaxanthin, catalyzed by the carotenoid cleavage dioxygenase 2 (CCD2) enzyme. This reaction yields this compound and two molecules of 3-hydroxy-β-cyclocitral. Subsequently, this compound is oxidized to crocetin by the action of aldehyde dehydrogenases (ALDHs).

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and analysis of this compound are not widely published, as research often focuses on its more stable downstream product, crocetin. However, based on available literature for related compounds, the following methodologies can be adapted.

Synthesis of this compound

A potential synthetic route to this compound involves the conversion of crocetin dimethyl ester. The following is a generalized protocol based on a described synthesis[8].

Workflow for the Synthesis of this compound

Methodology:

-

Reduction of Crocetin Dimethyl Ester: Crocetin dimethyl ester is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to a low temperature (e.g., -78 °C), and a reducing agent such as diisobutylaluminium hydride (DIBAL-H) is added dropwise. The reaction is stirred for a specified time at low temperature and then quenched, for example, with methanol.

-

Work-up and Isolation of the Diol: The reaction mixture is warmed to room temperature and an aqueous work-up is performed. The organic layer is separated, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude diol.

-

Oxidation to this compound: The crude diol is dissolved in a suitable solvent (e.g., dichloromethane), and an oxidizing agent such as activated manganese dioxide is added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Purification: The reaction mixture is filtered to remove the oxidizing agent, and the solvent is evaporated. The resulting crude this compound is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Isolation of Crocetin Derivatives from Crocus sativus**

While a specific protocol for the isolation of this compound from saffron is not detailed in the literature, methods for isolating related crocetin esters can be adapted. The high reactivity of the dialdehyde makes its isolation challenging.

General Steps:

-

Extraction: Dried and powdered saffron stigmas are extracted with a solvent mixture, typically an alcohol/water mixture (e.g., 70% ethanol), with continuous stirring in the dark[9].

-

Centrifugation and Filtration: The mixture is centrifuged to separate the solid residue, and the supernatant is filtered[9].

-

Solvent Removal: The organic solvent is removed from the extract using a rotary evaporator[9].

-

Purification: The aqueous extract can be subjected to further purification steps such as liquid-liquid extraction or column chromatography to isolate specific compounds[9][10]. Due to the instability of this compound, rapid and mild purification techniques would be necessary.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the analysis of crocetin and its derivatives in saffron extracts. A similar method can be used to detect this compound.

Table 3: Example HPLC Parameters for Analysis of Crocetin Derivatives

| Parameter | Condition | Source(s) |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) | [6] |

| Mobile Phase | Gradient of 0.1% formic acid in water (A) and acetonitrile (B) | [6] |

| Flow Rate | 0.8 mL/min | [5][7] |

| Detection | UV detector set at approximately 423-440 nm | [5][6][7] |

| Internal Standard | 13-cis-retinoic acid (for quantitative analysis of crocetin) | [5][7] |

Sample Preparation for HPLC:

-

Extraction: The sample containing this compound is extracted with a suitable solvent (e.g., acetonitrile:water, 1:1, v/v) with ultrasonication[6].

-

Filtration: The extract is filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Conclusion

This compound is a crucial, yet understudied, intermediate in the biosynthesis of saffron's key bioactive compounds. Its high reactivity presents challenges for its isolation and characterization. This technical guide provides a consolidated resource of its known properties and outlines methodologies that can be adapted for its synthesis and analysis. Further research is warranted to fully elucidate the physicochemical and biological properties of this important apocarotenoid.

References

- 1. Crocetin - Wikipedia [en.wikipedia.org]

- 2. Showing Compound this compound (FDB030746) - FooDB [foodb.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Biotechnological production of crocetin and crocins using a carotenoid cleavage dioxygenase (CCD4) from Nyctanthes arbor-tristis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and Validation of HPLC Method for Determination of Crocetin, a constituent of Saffron, in Human Serum Samples [journals.mums.ac.ir]

- 6. Simultaneous determination of crocin and crocetin in food samples by highperformance liquid chromatography (HPLC-PDA) [vjfc.nifc.gov.vn]

- 7. Development and Validation of HPLC Method for Determination of Crocetin, a constituent of Saffron, in Human Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Isolation, purification and characterization of naturally derived Crocetin beta-d-glucosyl ester from Crocus sativus L. against breast cancer and its binding chemistry with ER-alpha/HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]

The intricate biosynthetic pathway of crocetin dialdehyde in Crocus sativus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The vibrant crimson threads of saffron, derived from the stigmas of Crocus sativus, are prized not only for their culinary value but also for their potent medicinal properties, largely attributed to a class of apocarotenoids, particularly crocins. The biosynthesis of these valuable compounds begins with the formation of crocetin dialdehyde, a critical intermediate. This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound in Crocus sativus, detailing the enzymatic steps, their subcellular orchestration, and the experimental methodologies employed in their elucidation. This document is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, plant biochemistry, and drug development seeking to understand and potentially engineer this valuable metabolic pathway.

The Core Biosynthetic Pathway: From Zeaxanthin to this compound

The synthesis of this compound is a multi-step enzymatic process that traverses different subcellular compartments, highlighting a sophisticated level of metabolic channeling within the plant cell. The pathway commences with the carotenoid precursor, zeaxanthin, and culminates in the formation of crocetin, the backbone of crocins.

The key enzymatic steps are:

-

Zeaxanthin Cleavage: The dedicated and rate-limiting step in crocetin biosynthesis is the oxidative cleavage of zeaxanthin. This reaction is catalyzed by a specific carotenoid cleavage dioxygenase, CsCCD2 .[1][2] This enzyme symmetrically cleaves the 7,8 and 7',8' double bonds of the zeaxanthin molecule.[3][4][5] This cleavage event yields two molecules of 3-hydroxy-β-cyclocitral and one molecule of the C20 apocarotenoid, This compound .[3][6]

-

Oxidation to Crocetin: The highly reactive this compound is then oxidized to its corresponding dicarboxylic acid, crocetin . This conversion is carried out by an aldehyde dehydrogenase, specifically CsALDH3I1 .[2][6]

-

Glycosylation to Crocins: While not directly part of this compound biosynthesis, the subsequent step is the glycosylation of crocetin by UDP-glucosyltransferases (UGTs) to form the water-soluble crocins, which are the primary storage form of these apocarotenoids in the saffron stigma.[2]

Subcellular Localization: A Coordinated Effort

A remarkable feature of this biosynthetic pathway is the spatial separation of its key enzymes across different cellular compartments, suggesting a complex interplay and transport of intermediates.

-

Plastids (Chromoplasts): The initial substrate, zeaxanthin, is synthesized and stored within the plastids. The first key enzyme, CsCCD2 , is also localized to the plastids, where it acts on zeaxanthin to produce this compound.[7]

-

Endoplasmic Reticulum (ER): Following its synthesis in the plastids, this compound is believed to be transported to the endoplasmic reticulum. Here, the membrane-associated enzyme CsALDH3I1 catalyzes its oxidation to crocetin.[8]

-

Cytoplasm and Vacuole: The final steps of crocin biosynthesis occur in the cytoplasm where UGTs glycosylate crocetin. The resulting crocins are then transported to and accumulate in the vacuole.[8]

This subcellular organization necessitates a sophisticated network for the transport of intermediates, likely involving membrane transporters and potentially transient protein-protein interactions to ensure efficient metabolic flux.

Quantitative Data

Understanding the quantitative aspects of the this compound pathway is crucial for metabolic engineering and optimizing production. The following tables summarize key quantitative data related to gene expression of the core enzymes.

| Gene | Stigma Developmental Stage | Expression Level (RPKM)[9] |

| CsCCD1 | -2 days pre-anthesis | ~1000 |

| Day of anthesis | ~500 | |

| +2 days post-anthesis | ~200 | |

| CsCCD2 | -2 days pre-anthesis | ~12000 |

| Day of anthesis | ~25000 | |

| +2 days post-anthesis | ~15000 | |

| CsCCD4a | -2 days pre-anthesis | ~2000 |

| Day of anthesis | ~1500 | |

| +2 days post-anthesis | ~500 | |

| CsCCD4b | -2 days pre-anthesis | ~500 |

| Day of anthesis | ~300 | |

| +2 days post-anthesis | ~100 | |

| CsZCD | -2 days pre-anthesis | ~1000 |

| Day of anthesis | ~500 | |

| +2 days post-anthesis | ~200 |

Table 1: Transcript levels of Crocus sativus Carotenoid Cleavage Dioxygenases (CCDs) in different stigma developmental stages, based on 454 RNA-Seq data. RPKM: Reads Per Kilobase of transcript per Million mapped reads.

| Gene | Stigma Developmental Stage | Relative Expression Level[10] |

| CsZCD (reported as CsCCD2 in later studies) | Yellow | 1.00 (baseline) |

| Orange | ~1.5-fold increase | |

| Red | ~2.69-fold increase |

Table 2: Relative expression of the key zeaxanthin cleavage enzyme during saffron stigma development as determined by qRT-PCR.

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has been made possible through a combination of molecular biology, biochemistry, and cell biology techniques. Below are detailed methodologies for key experiments.

Protocol 1: Heterologous Expression and in vivo Functional Assay of CsCCD2 in Escherichia coli

This protocol is adapted from studies demonstrating the function of CsCCD2 by expressing it in an E. coli strain engineered to produce zeaxanthin.[11]

1. Vector Construction:

- The coding sequence of CsCCD2 is cloned into an E. coli expression vector, such as pET32a or pTHIO-DAN1, often with an N-terminal fusion tag (e.g., Trx, GST, MBP, or His-tag) to enhance solubility and facilitate purification.[11]

2. E. coli Strain Selection and Transformation:

- An E. coli strain, such as BL21(DE3), is engineered to produce zeaxanthin by co-transforming it with plasmids carrying the necessary carotenoid biosynthesis genes (e.g., from Pantoea ananatis). A common plasmid for this is pACCAR25ΔcrtX.

- The CsCCD2 expression vector is then co-transformed into the zeaxanthin-producing E. coli strain.

3. Culture and Induction:

- A single colony is inoculated into LB medium containing the appropriate antibiotics and grown overnight at 37°C with shaking.

- The overnight culture is used to inoculate a larger volume of LB medium.

- The culture is grown at 37°C to an OD600 of 0.6-0.8.

- Protein expression is induced by adding IPTG (isopropyl-β-D-thiogalactopyranoside) to a final concentration of 0.3-0.8 mM.[11]

- The induced culture is then incubated at a lower temperature, typically 16-20°C, for 16-24 hours to promote proper protein folding and solubility.[11]

4. Metabolite Extraction and Analysis:

- The bacterial cells are harvested by centrifugation.

- The cell pellet is resuspended in acetone and subjected to sonication to lyse the cells and extract the carotenoids and apocarotenoids.

- The acetone extract is centrifuged to remove cell debris, and the supernatant is collected and dried under a stream of nitrogen.

- The dried extract is redissolved in a suitable solvent (e.g., ethanol or a mixture of acetonitrile, methanol, and dichloromethane) for analysis.

- The presence of this compound is analyzed by High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) and confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

Protocol 2: Subcellular Localization of Biosynthetic Enzymes using GFP Fusions in Nicotiana benthamiana

This protocol describes the transient expression of Green Fluorescent Protein (GFP)-fusion constructs in N. benthamiana leaves to visualize the subcellular localization of the pathway enzymes.[12][13][14]

1. Vector Construction:

- The full-length coding sequences of CsCCD2 and CsALDH3I1 are cloned into a plant expression vector (e.g., pK7FWG2) to create C-terminal fusions with GFP.

2. Agrobacterium tumefaciens Transformation and Infiltration:

- The GFP-fusion constructs are transformed into Agrobacterium tumefaciens strain GV3101 or EHA105 by electroporation.

- A single colony of transformed Agrobacterium is grown overnight in LB medium with appropriate antibiotics.

- The bacterial culture is pelleted by centrifugation and resuspended in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl2, and 150 µM acetosyringone).

- The bacterial suspension is adjusted to an OD600 of 0.5-1.0 and incubated at room temperature for 2-4 hours.

- The abaxial side of young, fully expanded leaves of 4-6 week old N. benthamiana plants are infiltrated with the bacterial suspension using a needleless syringe.

3. Confocal Laser Scanning Microscopy (CLSM):

- Two to three days post-infiltration, small sections of the infiltrated leaf tissue are excised and mounted on a microscope slide in a drop of water.

- The GFP fluorescence is visualized using a confocal laser scanning microscope.

- The excitation wavelength for GFP is typically 488 nm, and the emission is collected between 500-550 nm.

- Chlorophyll autofluorescence (excitation ~488 nm, emission ~650-700 nm) can be used as a marker for chloroplasts.

- Co-localization with organelle-specific markers (e.g., an ER-targeted red fluorescent protein) can be performed to confirm the localization.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for quantifying the transcript levels of CsCCD2 and CsALDH3I1 in different tissues or developmental stages of Crocus sativus.[15][16][17]

1. RNA Extraction and cDNA Synthesis:

- Total RNA is extracted from saffron tissues (e.g., stigmas at different developmental stages, tepals, corms) using a suitable method, such as the TRIzol reagent or a plant RNA extraction kit, followed by DNase I treatment to remove any contaminating genomic DNA.

- The quality and quantity of the extracted RNA are assessed using a spectrophotometer and agarose gel electrophoresis.

- First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

2. Primer Design and Validation:

- Gene-specific primers for CsCCD2, CsALDH3I1, and a suitable reference gene (e.g., actin or tubulin) are designed using primer design software. Primers should amplify a product of 100-200 bp.

- The efficiency of each primer pair is validated by performing a standard curve analysis with a serial dilution of cDNA.

3. qRT-PCR Reaction:

- The qRT-PCR reaction is typically performed in a 10-20 µl volume containing SYBR Green master mix, forward and reverse primers (final concentration of 0.2-0.5 µM each), and diluted cDNA template.

- The thermal cycling conditions generally consist of an initial denaturation step at 95°C for 2-5 minutes, followed by 40 cycles of denaturation at 95°C for 15-30 seconds and annealing/extension at 60°C for 30-60 seconds.

- A melting curve analysis is performed at the end of the amplification to verify the specificity of the PCR product.

4. Data Analysis:

- The relative expression levels of the target genes are calculated using the 2-ΔΔCt method, where the expression is normalized to the reference gene.

Mandatory Visualizations

Biosynthesis Pathway Diagram

Caption: Subcellular localization of the this compound biosynthesis pathway.

Experimental Workflow: in vivo Functional Assay

Caption: Workflow for the in vivo functional assay of CsCCD2 in E. coli.

Logical Relationship: Gene Expression and Apocarotenoid Accumulation

Caption: Correlation between stigma development, gene expression, and apocarotenoid accumulation.

Conclusion

The biosynthesis of this compound in Crocus sativus is a finely tuned and spatially organized metabolic pathway. The identification and characterization of the key enzymes, CsCCD2 and CsALDH3I1, have provided a solid foundation for understanding the production of saffron's valuable apocarotenoids. The detailed experimental protocols and quantitative data presented in this guide offer a practical resource for researchers aiming to further investigate this pathway, with potential applications in metabolic engineering to enhance the production of these medicinally important compounds in heterologous systems. Future research focusing on the precise mechanisms of intermediate transport and the regulatory networks governing the expression of these biosynthetic genes will undoubtedly unveil new opportunities for the sustainable production of crocetin and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Prospects and progress on crocin biosynthetic pathway and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel carotenoid cleavage dioxygenase catalyzes the first dedicated step in saffron crocin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and Mechanistic Aspects of Carotenoid Cleavage Dioxygenases (CCDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel carotenoid cleavage dioxygenase catalyzes the first dedicated step in saffron crocin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Candidate Enzymes for Saffron Crocin Biosynthesis Are Localized in Multiple Cellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The carotenoid cleavage dioxygenase CCD2 catalysing the synthesis of crocetin in spring crocuses and saffron is a plastidial enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Gene Expression Patterns of CsZCD and Apocarotenoid Accumulation during Saffron Stigma Development | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]

- 11. The Functional Characteristics and Soluble Expression of Saffron CsCCD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Confocal Microscopy Analysis of Protein Sorting to Plasmodesmata in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. Identification, cloning and characterization of an ultrapetala transcription factor CsULT1 from Crocus: a novel regulator of apocarotenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Transcriptome wide identification, characterization and expression analysis of PHD gene family in Crocus sativus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mining of disease-resistance genes in Crocus sativus based on transcriptome sequencing - PMC [pmc.ncbi.nlm.nih.gov]

Beyond Saffron: A Technical Guide to Alternative Natural Sources of Crocetindialdehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crocetindialdehyde, a key apocarotenoid and the direct precursor to crocetin, has garnered significant interest in the pharmaceutical and nutraceutical industries for its potential therapeutic properties. While saffron (Crocus sativus) is the most well-known source, its high cost and limited production necessitate the exploration of alternative natural sources. This technical guide provides an in-depth overview of alternative plant sources of crocetindialdehyde, detailing the biosynthetic pathways, quantitative data, and experimental protocols for its extraction and analysis.

Alternative Natural Sources of Crocetindialdehyde

Several plant species have been identified as producers of crocetindialdehyde, offering viable alternatives to saffron. These include:

-

Buddleja davidii (Butterfly Bush): The flowers of this ornamental shrub accumulate crocins, indicating the presence of the crocetin biosynthetic pathway, including crocetindialdehyde.[1]

-

Gardenia jasminoides (Cape Jasmine): The fruits of this plant are a well-established commercial source of crocins and, by extension, crocetindialdehyde.[1][2][3][4]

-

Nyctanthes arbor-tristis (Night-flowering Jasmine): This plant is a known producer of crocins and has been a source for the identification of enzymes involved in crocetindialdehyde synthesis.[2][5][6][7][8][9]

-

Verbascum spp. (Mullein): Certain species within the Verbascum genus have been shown to produce crocins, implying the synthesis of crocetindialdehyde.[2][6][9]

Biosynthesis of Crocetindialdehyde

Crocetindialdehyde is synthesized from the carotenoid zeaxanthin through an oxidative cleavage reaction catalyzed by carotenoid cleavage dioxygenases (CCDs).[1][10][11] The specific CCD subfamily involved can differ between plant species. In Crocus species, a CCD2 enzyme is responsible for this conversion.[1] However, in other plants like Buddleja, Gardenia, and Verbascum, enzymes belonging to the CCD4 subfamily carry out this crucial step.[1][2][6][12]

The biosynthetic pathway begins with zeaxanthin, which is cleaved at the 7,8 and 7',8' double bonds to yield one molecule of crocetindialdehyde and two molecules of 4-hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde (HTCC).[10][11] Crocetindialdehyde is then further oxidized by aldehyde dehydrogenases (ALDHs) to form crocetin.[13][14][15][16]

Biosynthetic pathway of crocetindialdehyde and its conversion to crocins.

Quantitative Data on Crocetindialdehyde and Crocin Production

While direct quantification of crocetindialdehyde in many of these alternative plant sources is not extensively reported in the literature, the production of its derivatives, crocins, serves as a strong indicator of its presence. Furthermore, advancements in metabolic engineering have enabled the production of crocetindialdehyde in microbial systems.

| Source System | Compound | Concentration | Reference |

| E. coli expressing NatCCD4.1 from N. arbor-tristis | Crocetindialdehyde | 109.2 ± 3.23 mg/L | [2][5][6][7][8][9] |

| Nicotiana benthamiana expressing NatCCD4.1 from N. arbor-tristis | Crocins | 2.32 ± 0.69 mg/g Dry Weight | [2][5][9] |

| Gardenia jasminoides fruit pulp | Crocin I and Crocin II | up to 28 mg/g | [3] |

| Nicotiana glauca expressing CsCCD2L from C. sativus | Crocins | ~400 µg/g Dry Weight | [10] |

| Nicotiana tabacum expressing CsCCD2L from C. sativus | Crocins | 36 µg/g Dry Weight | [10] |

Experimental Protocols

Extraction of Crocetindialdehyde from Microbial Cultures (Two-Phase System)

This protocol is adapted from a method used for the in-situ extraction of crocetindialdehyde from engineered E. coli cultures.[2]

Materials:

-

Engineered E. coli culture producing crocetindialdehyde

-

n-dodecane

-

Culture medium (e.g., LB broth with appropriate antibiotics and inducers)

Procedure:

-

Inoculate a starter culture of the engineered E. coli strain and grow overnight.

-

Inoculate the main culture with the starter culture.

-

Induce gene expression for crocetindialdehyde production at the appropriate cell density (e.g., OD600 of 0.6).

-

Simultaneously with induction, add n-dodecane to the culture medium to a final concentration of 16% (v/v). This creates a two-phase system where the hydrophobic crocetindialdehyde partitions into the n-dodecane layer.

-

Continue the culture incubation for the desired period (e.g., 24-48 hours).

-

After incubation, separate the n-dodecane layer containing the extracted crocetindialdehyde from the aqueous culture medium by centrifugation.

-

The n-dodecane phase can be directly analyzed by HPLC-DAD.

Workflow for two-phase in-situ extraction of crocetindialdehyde.

Extraction of Crocins from Plant Tissues

This protocol is a general method for the extraction of polar apocarotenoids like crocins from lyophilized plant tissues.[2]

Materials:

-

Lyophilized and ground plant tissue (e.g., Buddleja flowers, Gardenia fruits)

-

50% Methanol

-

Mixer mill or similar homogenizer

-

Sonicator water bath

-

Centrifuge

Procedure:

-

Weigh 0.05 g of lyophilized and ground plant tissue into a 2 mL tube.

-

Add 50% methanol to the tissue homogenate.

-

Vortex the mixture thoroughly.

-

Sonicate the mixture for 10 minutes in a water bath.

-

Centrifuge the sample at 10,000 x g for 10 minutes.

-

Carefully collect the supernatant, which contains the extracted crocins, for HPLC-DAD analysis.

HPLC-DAD Analysis of Crocetindialdehyde and Crocins

This method is based on a validated HPLC procedure for crocetin, which can be adapted for crocetindialdehyde and crocins.[17][18]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase: A gradient of methanol, water, and acetic acid. A common starting point is a mobile phase composed of methanol/water/acetic acid (85:14.5:0.5 v/v/v).

-

Flow Rate: 0.8 mL/min

-

Detection Wavelength: 423 nm for crocetin. For crocetindialdehyde and crocins, the optimal wavelength should be determined but is expected to be in a similar range (around 440 nm).

-

Internal Standard: 13-cis retinoic acid can be used as an internal standard for quantification.

Quantification:

-

Prepare calibration curves using authentic standards of crocetindialdehyde and specific crocins over a relevant concentration range.

-

The concentration of the analytes in the samples is determined by comparing their peak areas to the calibration curve.

Signaling Pathways and Therapeutic Potential

While the direct signaling pathways modulated by crocetindialdehyde are still under investigation, the broader class of crocetin and its glycosylated forms (crocins) have been shown to exert a range of therapeutic effects, including antioxidant, anti-inflammatory, and anti-cancer activities.[5][19][20][21][22] These effects are mediated through the modulation of various signaling pathways, including NF-κB, Nrf2, and Sonic Hedgehog pathways.[5][19] The potent biological activities of crocetin and crocins underscore the importance of exploring and optimizing the production of their precursor, crocetindialdehyde, from diverse natural sources.

Conclusion

The exploration of alternative natural sources for crocetindialdehyde beyond saffron presents a significant opportunity for the pharmaceutical and nutraceutical industries. Plants such as Buddleja davidii, Gardenia jasminoides, and Nyctanthes arbor-tristis are promising candidates. Furthermore, metabolic engineering approaches in microbial systems offer a scalable and controlled production platform. The detailed experimental protocols provided in this guide for extraction and analysis will aid researchers in the efficient screening and utilization of these alternative sources, paving the way for the sustainable development of new therapeutic agents based on this valuable apocarotenoid.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Biotechnological production of crocetin and crocins using a carotenoid cleavage dioxygenase (CCD4) from Nyctanthes arbor-tristis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Transcriptome-Guided Mining of Genes Involved in Crocin Biosynthesis [frontiersin.org]

- 4. Crocetin, a carotenoid from Gardenia jasminoides Ellis, protects against hypertension and cerebral thrombogenesis in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Biotechnological production of crocetin and crocins using a carotenoid cleavage dioxygenase (CCD4) from Nyctanthes arbor-tristis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Metabolic Engineering of Crocin Biosynthesis in Nicotiana Species [frontiersin.org]

- 11. Metabolic Engineering of Crocin Biosynthesis in Nicotiana Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Candidate Enzymes for Saffron Crocin Biosynthesis Are Localized in Multiple Cellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Transcriptome analysis reveals novel enzymes for apo-carotenoid biosynthesis in saffron and allows construction of a pathway for crocetin synthesis in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Detection of Saffron’s Main Bioactive Compounds and Their Relationship with Commercial Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development and Validation of HPLC Method for Determination of Crocetin, a constituent of Saffron, in Human Serum Samples [journals.mums.ac.ir]

- 18. Development and Validation of HPLC Method for Determination of Crocetin, a constituent of Saffron, in Human Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anti-inflammatory activities of crocetin derivatives from processed Gardenia jasminoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Crocetin: an agent derived from saffron for prevention and therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Crocetin Dialdehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crocetin dialdehyde, a key intermediate in the biosynthesis of the saffron-derived apocarotenoid crocetin, holds a significant position in the study of natural products for therapeutic applications. While its primary role is recognized as a precursor, understanding its intrinsic biological activities and the potent effects of its downstream metabolite, crocetin, is crucial for researchers and drug development professionals. This technical guide provides a comprehensive overview of the biological activities associated with this compound, focusing on its conversion to crocetin and the subsequent pharmacological effects. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate further research and development in this area.

Introduction

This compound is a C20 apocarotenoid derived from the oxidative cleavage of zeaxanthin by the enzyme carotenoid cleavage dioxygenase (CCD).[1][2] It serves as the direct precursor to crocetin, a dicarboxylic acid that exhibits a wide range of pharmacological properties.[3][4][5] The conversion of this compound to crocetin is catalyzed by aldehyde dehydrogenases (ALDHs).[6][7][8] While the majority of scientific literature focuses on the biological effects of crocetin and its glycosylated forms (crocins), the significance of this compound lies in its pivotal role in their biosynthesis. Limited direct studies on the intrinsic bioactivity of this compound exist, with one study indicating it has no adverse effects on the liver in mice at a dose of 300 mg/kg administered orally for one week.[6] This guide, therefore, explores the biological landscape surrounding this compound, with a necessary and extensive focus on the well-documented activities of its immediate bioactive product, crocetin.

Biosynthesis of Crocetin from this compound

The formation of crocetin from this compound is a critical enzymatic step. In saffron (Crocus sativus), specific aldehyde dehydrogenases (ALDHs) are responsible for this oxidation reaction.[8][9] Understanding this conversion is fundamental for biotechnological production and for appreciating the metabolic pathway that leads to the bioactive end-product.

Figure 1: Biosynthesis of Crocetin from Zeaxanthin via this compound.

Biological Activities of Crocetin

The biological significance of this compound is intrinsically linked to the potent activities of its oxidized form, crocetin. The following sections detail the key pharmacological effects of crocetin.

Anticancer Activity

Crocetin has demonstrated significant anticancer effects across various cancer cell lines. Its mechanisms of action include the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth.[1][3][5]

Signaling Pathways Involved in Anticancer Activity:

-

p53-Dependent and -Independent Apoptosis: Crocetin can induce apoptosis through both p53-dependent and independent pathways, leading to cancer cell death.[1]

-

p38 MAPK Pathway: In colorectal cancer cells, crocetin has been shown to suppress growth and migration by activating the p38 MAPK signaling pathway.[10]

-

Inhibition of Nucleic Acid Synthesis: Crocetin can inhibit the synthesis of DNA and RNA in cancer cells, thereby halting their proliferation.[11]

Figure 2: Simplified Signaling Pathways of Crocetin's Anticancer Activity.

Antioxidant Activity

Crocetin is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress.[12][13] This activity is central to many of its other therapeutic effects.

Mechanisms of Antioxidant Action:

-

Direct Radical Scavenging: Crocetin can directly neutralize reactive oxygen species (ROS).[14]

-

Enhancement of Antioxidant Enzymes: It can increase the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT).[13]

Anti-inflammatory Effects

Crocetin exhibits significant anti-inflammatory properties by modulating key inflammatory pathways.[15]

Mechanisms of Anti-inflammatory Action:

-

Inhibition of Pro-inflammatory Mediators: Crocetin can inhibit the production of nitric oxide (NO) and downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[15]

-

Modulation of NF-κB Pathway: It has been shown to suppress the activation of NF-κB, a key transcription factor in the inflammatory response.

Neuroprotective Properties

Crocetin has demonstrated neuroprotective effects in various models of neurological disorders.[16][17]

Mechanisms of Neuroprotection:

-

Reduction of Oxidative Stress: Its antioxidant properties help protect neurons from oxidative damage.[17]

-

Anti-inflammatory Action in the Brain: By reducing neuroinflammation, crocetin can mitigate neuronal damage.[16]

-

Inhibition of Apoptosis in Neuronal Cells: Crocetin can prevent programmed cell death in neurons.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for the biological activities of crocetin.

Table 1: Cytotoxicity of Crocetin against Cancer Cell Lines

| Cell Line | Assay | IC50 Value | Reference |

| HCT-116 (Colon Cancer) | MTT | 800 µM (at 24h) | [10][18] |

| HUVECs | XTT | 372.6 µM | [19][20] |

| Various Cancer Lines | - | 0.16–0.61 mmol/L | [21] |

Table 2: Antioxidant Activity of Crocetin

| Radical | Assay | IC50 Value | Reference |

| •O2− | - | 6.39 µg/mL | [14] |

| H2O2 | - | 4.67 µg/mL | [14] |

| •OH− | - | 8.63 µg/mL | [14] |

Table 3: Anti-inflammatory Activity of Crocetin Derivatives

| Compound | Assay | IC50 Value | Reference |

| Crocetin | NO Production | 29.9 µM | [15] |

| Derivative 1 | NO Production | 58.9 µM | [15] |

| Derivative 3 | NO Production | 31.1 µM | [15] |

| Derivative 4 | NO Production | 37.6 µM | [15] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to determine the biological activity of crocetin.

Cell Viability and Cytotoxicity Assays

MTT Assay (for HCT-116 cells): [10][18]

-

Cell Seeding: HCT-116 cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of crocetin (e.g., 200, 400, 600, and 800 µM) for a defined period (e.g., 24 hours).

-

MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.

XTT Assay (for HUVECs): [19][20]

-

Cell Seeding: Human umbilical vein endothelial cells (HUVECs) are seeded in 96-well plates.

-

Treatment: Cells are treated with different concentrations of crocetin for 24 hours.

-

XTT Reagent: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent is added to the wells.

-

Incubation: The plate is incubated to allow for the conversion of XTT to a colored formazan product by metabolically active cells.

-

Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength.

Figure 3: General Workflow for Cell Viability and Cytotoxicity Assays.

Nitric Oxide (NO) Production Assay[15]

-

Cell Culture: RAW 264.7 macrophage cells are cultured and seeded in 96-well plates.

-

Stimulation and Treatment: Cells are stimulated with lipopolysaccharide (LPS) in the presence or absence of various concentrations of crocetin.

-

Griess Assay: After a 24-hour incubation, the concentration of nitrite (a stable product of NO) in the culture medium is measured using the Griess reagent.

-

Absorbance Measurement: The absorbance is measured at 540 nm, and the nitrite concentration is determined from a standard curve.

Western Blot Analysis for Signaling Proteins[10][20]

-

Cell Lysis: Treated and untreated cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-p38, p38, p-VEGFR2).

-

Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a pivotal molecule in the biosynthesis of the pharmacologically active compound crocetin. While direct evidence of its own biological activity is limited, its role as a precursor is of high interest to the scientific and drug development communities. The extensive research on crocetin highlights a promising natural product with potent anticancer, antioxidant, anti-inflammatory, and neuroprotective properties. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for further investigation into the therapeutic potential of crocetin and, by extension, the optimization of this compound production and conversion for pharmaceutical applications. Future research should aim to further elucidate any intrinsic biological activities of this compound to complete our understanding of this important biosynthetic pathway.

References

- 1. Crocetin induces cytotoxicity and enhances vincristine-induced cancer cell death via p53-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.eur.nl [pure.eur.nl]

- 3. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crocetin and related oxygen diffusion‐enhancing compounds: Review of chemical synthesis, pharmacology, clinical development, and novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Detection of Saffron’s Main Bioactive Compounds and Their Relationship with Commercial Quality [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Expression and Interaction Analysis among Saffron ALDHs and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crocetin suppresses the growth and migration in HCT-116 human colorectal cancer cells by activating the p-38 MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Research progress on the pharmacological activity, biosynthetic pathways, and biosynthesis of crocins [beilstein-journals.org]

- 12. researchgate.net [researchgate.net]

- 13. Effects of crocetin on antioxidant enzymatic activities in cardiac hypertrophy induced by norepinephrine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. In vivo and in vitro effects of crocetin and its amide derivative on acrylamide-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neuroprotection by crocetin in a hemi-parkinsonian rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Crocetin and Its Glycoside Crocin, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways [frontiersin.org]

- 21. researchgate.net [researchgate.net]

The Pivotal Role of Crocetin Dialdehyde in Saffron's Apocarotenoid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saffron, derived from the dried stigmas of Crocus sativus L., is the world's most expensive spice, renowned for its vibrant color, distinct flavor, and therapeutic properties. These attributes are primarily due to a class of secondary metabolites known as apocarotenoids, particularly crocins, picrocrocin, and safranal. At the heart of the biosynthetic pathway for these valuable compounds lies a crucial intermediate: crocetin dialdehyde . This technical guide provides an in-depth exploration of the role of this compound in the intricate network of saffron's apocarotenoid biosynthesis, offering valuable insights for researchers in natural product chemistry, plant biology, and drug development.

Biosynthesis of Saffron Apocarotenoids: The Central Role of this compound

The journey to saffron's characteristic apocarotenoids begins with the C40 carotenoid, zeaxanthin. A pivotal enzymatic cleavage step, catalyzed by the carotenoid cleavage dioxygenase 2 (CsCCD2), transforms zeaxanthin into the C20 compound, this compound, and two C10 molecules of 3-hydroxy-β-cyclocitral.[1][2] This reaction is the first committed step in the biosynthesis of crocins.

This compound, a highly reactive molecule, then serves as a branch point in the pathway.[2] It is subsequently oxidized to crocetin by the action of aldehyde dehydrogenases (ALDHs).[3][4] Following this, a series of glycosylation steps, mediated by UDP-glucosyltransferases (UGTs), convert crocetin into the various water-soluble crocins, which are responsible for saffron's deep red hue.[5]

Simultaneously, the C10 product of the initial cleavage, 3-hydroxy-β-cyclocitral, is glycosylated to form picrocrocin, the compound responsible for saffron's bitter taste. Picrocrocin can be later converted to the volatile aroma compound, safranal, during the drying process of the stigmas.

Quantitative Analysis of Apocarotenoids

The concentration of this compound and other apocarotenoids varies significantly during the developmental stages of the saffron stigma. As an intermediate, the levels of this compound are generally lower than its downstream products, crocetin and crocins, particularly in mature stigmas.[1][6] The accumulation of crocins is highest in the fully developed red stigmas.[7][8]

Table 1: Relative Abundance of Key Apocarotenoids During Saffron Stigma Development

| Stigma Developmental Stage | This compound Level | Crocetin Level | Crocin Levels | Reference |

| Yellow | Low | Low | Low | [6] |

| Orange | Increasing | Increasing | Increasing | [9] |

| Early Red (S1) | Decreasing | High | Increasing | [1] |

| Late Red (S2) | Low | Decreasing | High | [1] |

| Anthesis (S3) | Very Low | Low | High | [1] |

Note: This table represents the relative changes in metabolite levels. Absolute quantitative values can vary depending on the saffron cultivar, environmental conditions, and analytical methods used.

Experimental Protocols

Extraction of Apocarotenoids from Saffron Stigmas

This protocol provides a general method for the extraction of a broad range of apocarotenoids, including this compound, for subsequent analysis.

Materials:

-

Dried saffron stigmas

-

Liquid nitrogen

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Centrifuge

-

Vortex mixer

-

Syringe filters (0.22 µm)

Procedure:

-

Grind a known quantity of dried saffron stigmas (e.g., 50 mg) to a fine powder using a mortar and pestle with liquid nitrogen.

-

Transfer the powder to a microcentrifuge tube.

-

Add 1 mL of 80% aqueous methanol to the tube.

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

Repeat the extraction process (steps 3-6) on the pellet two more times to ensure complete extraction.

-

Pool the supernatants.

-

Filter the pooled extract through a 0.22 µm syringe filter into an HPLC vial.

-

The extract is now ready for HPLC or HPLC-MS analysis.

HPLC-PDA Analysis of Apocarotenoids

This method allows for the separation and quantification of this compound and other related compounds.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector.

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

Gradient Program:

-

A typical gradient might start at a low percentage of Solvent B, increasing linearly over time to elute compounds of increasing hydrophobicity. The exact gradient will need to be optimized for the specific column and compounds of interest.

Detection:

-

Monitor at multiple wavelengths. This compound can be detected around 450 nm. Crocins are typically detected at 440 nm, and picrocrocin at 257 nm.[10]

Quantification:

-

Quantification can be achieved by creating a calibration curve using a purified standard of this compound. If a standard is not available, relative quantification can be performed by comparing peak areas across different samples.

Enzyme Assays

a) CsCCD2 Enzyme Assay:

This assay is used to determine the activity of the carotenoid cleavage dioxygenase 2.

Materials:

-

Purified CsCCD2 enzyme (recombinantly expressed)

-

Zeaxanthin substrate (dissolved in a suitable organic solvent and then diluted in buffer)

-

Assay buffer (e.g., Tris-HCl with a reducing agent and FeSO₄)

-

HPLC system for product analysis

Procedure:

-

Prepare the reaction mixture containing the assay buffer and zeaxanthin substrate.

-

Initiate the reaction by adding the purified CsCCD2 enzyme.

-

Incubate the reaction at a controlled temperature (e.g., 25-30°C) for a specific time.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the products.

-

Analyze the organic phase by HPLC to detect and quantify the formation of this compound.[11]

b) Aldehyde Dehydrogenase (ALDH) Assay:

This assay measures the conversion of this compound to crocetin.

Materials:

-

This compound substrate

-

Purified ALDH enzyme

-

NAD⁺ or NADP⁺ cofactor

-

Assay buffer (e.g., phosphate buffer)

-

Spectrophotometer or HPLC system

Procedure:

-

Prepare the reaction mixture containing the assay buffer, this compound, and NAD(P)⁺.

-

Initiate the reaction by adding the ALDH enzyme.

-

Monitor the reaction by either:

Signaling Pathways and Biological Activity

While the downstream product of this compound, crocetin, has been extensively studied for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, there is limited direct evidence for the specific signaling pathways modulated by this compound itself.[13][14] Its high reactivity suggests that it may not accumulate to high enough concentrations in vivo to exert significant direct signaling effects. However, its central role as the immediate precursor to crocetin makes it a critical control point in the biosynthesis of these bioactive molecules.

Future research could explore the potential for this compound to interact with cellular components before its conversion to crocetin, and whether it possesses any unique biological activities distinct from its more stable downstream product.

Conclusion

This compound stands as a linchpin in the biosynthesis of saffron's valuable apocarotenoids. Understanding its formation, conversion, and quantification is essential for researchers aiming to optimize the production of crocins and other bioactive compounds, whether through agricultural practices, metabolic engineering, or synthetic biology approaches. While its own biological activities remain an area for further investigation, its indispensable role as a key intermediate solidifies its importance in the study of saffron's unique chemistry and therapeutic potential. This guide provides a foundational understanding and practical methodologies to aid scientists and professionals in their research and development endeavors related to this fascinating molecule.

References

- 1. Integrative Analyses of Metabolome and Transcriptome Reveals Apocarotenoid and Flavonoid Biosynthesis During Saffron ( Crocus sativus L.) Stigmas Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Expression and Interaction Analysis among Saffron ALDHs and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. metabolite-and-target-transcript-analyses-during-crocus-sativus-stigma-development - Ask this paper | Bohrium [bohrium.com]

- 7. Rapid isolation and characterization of crocins, picrocrocin, and crocetin from saffron using centrifugal partition chromatography and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. imeko.info [imeko.info]

- 9. academic.oup.com [academic.oup.com]

- 10. Detection of Saffron’s Main Bioactive Compounds and Their Relationship with Commercial Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Expression and Interaction Analysis among Saffron ALDHs and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Synthesis of Crocetin Dialdehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crocetin dialdehyde, a C20 apocarotenoid, is a key intermediate in the biosynthesis of crocetin and its glycosylated derivatives, crocins, which are the main components responsible for the color of saffron. Beyond its role as a natural pigment, this compound and its derivatives have garnered significant interest in the pharmaceutical and nutraceutical industries due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects. While biotechnological production methods are being explored, chemical synthesis offers a viable alternative for obtaining pure this compound for research and development. This technical guide provides a comprehensive overview of the primary chemical synthesis methods for this compound, complete with detailed experimental protocols, quantitative data, and workflow diagrams.

Chemical Synthesis Methodologies

The total chemical synthesis of this compound has been approached through several strategies, primarily involving the construction of the C20 polyene backbone through olefination reactions. The two main routes that have been reported are the conversion from crocetin dimethyl ester and the direct construction using a Horner-Wadsworth-Emmons (HWE) reaction.

Synthesis via Crocetin Dimethyl Ester Intermediate

A prominent method for the synthesis of this compound involves a six-step synthesis of crocetin dimethyl ester, followed by a two-step conversion to the target dialdehyde[1][2]. This approach builds the C20 backbone through a series of Wittig or Horner-Wadsworth-Emons reactions and then modifies the terminal functional groups.

Workflow for the Synthesis of this compound from Crocetin Dimethyl Ester:

Caption: Synthesis of this compound from crocetin dimethyl ester.

Step 1: Reduction of Crocetin Dimethyl Ester to Crocetin Diol

-

Reagents: Crocetin dimethyl ester, Diisobutylaluminium hydride (DIBAL-H), anhydrous solvent (e.g., Toluene or Dichloromethane).

-

Procedure:

-

Dissolve crocetin dimethyl ester in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DIBAL-H (typically 2-3 equivalents per ester group) to the cooled solution with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Allow the mixture to warm to room temperature and stir until two clear layers are formed.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude crocetin diol.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Oxidation of Crocetin Diol to this compound

-

Reagents: Crocetin diol, activated Manganese dioxide (MnO₂), solvent (e.g., Dichloromethane or Chloroform).

-

Procedure:

-

Dissolve the purified crocetin diol in the solvent in a round-bottom flask.

-

Add a large excess of activated MnO₂ (typically 10-20 equivalents) to the solution.

-

Stir the suspension vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

-

Wash the filter cake thoroughly with the solvent.

-

Combine the filtrate and washings and concentrate under reduced pressure to afford this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction

A more direct approach to this compound involves a double Horner-Wadsworth-Emmons olefination. A key precursor in this route is 2,7-dimethylocta-2,4,6-trienedial.

Workflow for the Horner-Wadsworth-Emmons Synthesis of this compound:

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

-

Reagents: 2,7-Dimethylocta-2,4,6-trienedial, Diethyl 3-(5,5-dimethyl-1,3-dioxane-2-yl)but-2-enylphosphonate, a strong base (e.g., Sodium hydride (NaH) or Sodium methoxide (NaOMe)), anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF)), and an acid for deprotection (e.g., p-toluenesulfonic acid).

-

Procedure:

-

Phosphonate Anion Formation: In a flame-dried flask under an inert atmosphere, suspend the base in the anhydrous solvent. Cool the suspension to 0 °C and slowly add the phosphonate reagent. Stir the mixture at room temperature until the evolution of hydrogen gas ceases (in the case of NaH) and a clear solution is formed.

-

Olefination: Cool the solution of the phosphonate anion to 0 °C and add a solution of 2,7-dimethylocta-2,4,6-trienedial in the anhydrous solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification and Deprotection: Purify the crude protected dialdehyde by column chromatography. Dissolve the purified product in a suitable solvent (e.g., acetone or a mixture of THF and water) and add a catalytic amount of acid. Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

-

Final Purification: Neutralize the acid, remove the solvent under reduced pressure, and purify the resulting this compound by column chromatography or recrystallization to yield the final product. A reported yield for this method is 41%[3].

-

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the chemical synthesis of this compound and its precursors.

| Synthesis Step/Method | Starting Material(s) | Key Reagents | Product | Yield (%) | Purity (%) | Reference |

| HWE Synthesis | 2,7-Dimethylocta-2,4,6-trienedial, Diethyl 3-(5,5-dimethyl-1,3-dioxane-2-yl)but-2-enylphosphonate | NaH, THF | This compound | 41 | >95 (assumed after purification) | [3] |

| Wittig Synthesis | 2,7-Dimethyl-2,4,6-octatriene-1,8-dialdehyde, γ-Chloro methyl tiglate | Wittig Reagent | Crocetin Dimethyl Ester | 78.6 | Not Reported | [3] |

| Esterification | Gardenia yellow pigment | Anhydrous methanol, Sodium methoxide | Crocetin Dimethyl Ester | Not Reported | 98.8 (after recrystallization) | [3] |

Characterization Data

Accurate characterization of synthetic this compound is crucial for confirming its structure and purity. The following are typical spectroscopic data.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is expected to show signals in the olefinic region (around 6-8 ppm) corresponding to the protons of the polyene chain, signals for the methyl protons attached to the chain (around 2 ppm), and characteristic signals for the aldehyde protons (around 9-10 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the sp² hybridized carbons of the polyene chain and the carbonyl carbons of the aldehyde groups (typically in the range of 190-200 ppm).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₂₀H₂₄O₂), which is 296.1776 g/mol .

Conclusion

The chemical synthesis of this compound is a challenging yet feasible endeavor that provides access to this valuable apocarotenoid for various research applications. The methods outlined in this guide, particularly the conversion from crocetin dimethyl ester and the Horner-Wadsworth-Emmons reaction, represent the core strategies for its preparation. Successful synthesis relies on careful control of reaction conditions, particularly for the construction and manipulation of the sensitive polyene system. The detailed protocols and data presented herein serve as a valuable resource for researchers aiming to synthesize this compound and explore its potential in drug discovery and development.

References

Spectroscopic Profile of Crocetin Dialdehyde: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of crocetin dialdehyde, a key intermediate in the biosynthesis of crocetin and its glycosylated derivatives, the crocins. Aimed at researchers, scientists, and professionals in drug development, this document compiles available Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopic data. Detailed experimental protocols for acquiring these spectra are presented, alongside a visualization of the biosynthetic pathway of crocetin, to facilitate a deeper understanding and further investigation of this important apocarotenoid.

Introduction

This compound is a C20 apocarotenoid that serves as the direct precursor to crocetin, a bioactive compound found in saffron (Crocus sativus L.) and other plants. The conversion of this compound to crocetin is a critical step in the biosynthesis of crocins, which are responsible for the characteristic color and medicinal properties of saffron[1]. The unique conjugated polyene structure of this compound imparts distinct spectroscopic characteristics that are crucial for its identification, quantification, and the study of its biochemical transformations. This guide summarizes the key spectroscopic data for this compound and provides standardized protocols for its analysis.

Spectroscopic Data

The following sections present the available UV-Vis and NMR spectroscopic data for this compound. Due to the limited availability of directly published high-resolution spectra for this compound, data for the closely related compound, crocetin, is also provided for comparative purposes.

UV-Visible Spectroscopy

Table 1: UV-Vis Spectroscopic Data

| Compound | Solvent/Conditions | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference(s) |

| This compound | Not specified | ~440 | Not reported | [2] |

| trans-Crocetin | Borate buffer (pH 8.5) | 440 | 1.369 x 10⁵ (for crocin) | [3][4] |

| trans-Crocetin | Not specified | 255, 440 | Not reported |

Note: The molar absorptivity for crocin is often used as an estimate for crocetin due to their similar chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the arrangement of atoms in a molecule. To date, a complete, publicly available high-resolution 1H and 13C NMR spectrum for this compound has not been identified in the literature. However, the 1H NMR data for the structurally similar trans-crocetin can provide valuable insights into the chemical shifts of the protons along the polyene chain. The primary difference would be the absence of the carboxylic acid proton signal and the presence of a downfield aldehyde proton signal in this compound.

Table 2: ¹H NMR Spectroscopic Data for trans-Crocetin (as a proxy for the polyene chain of this compound)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference(s) |

| H-4, H-4' | 6.61 | dd | 15.0, 11.4 | [5] |

| H-5, H-5' | 6.73 | d | 15.0 | [5] |

| H-7, H-7' | 6.49 | dd | 7.9, 3.0 | [5] |

| H-8, H-8' | 6.84 | dd | 7.9, 3.0 | [5] |

| H-12, H-12' | 7.21 | d | 11.4 | [5] |

| CH₃ (C-9, C-9') | 1.91 | s | - | [5] |

| CH₃ (C-13, C-13') | 1.97 | s | - | [5] |

Note: The numbering of the protons follows the standard carotenoid nomenclature.

Experimental Protocols

The following are generalized yet detailed protocols for obtaining UV-Vis and NMR spectra of this compound, based on established methods for carotenoids and other organic compounds.

UV-Vis Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh a small amount of purified this compound.

-

Dissolve the sample in a suitable UV-grade solvent (e.g., ethanol, methanol, or a mixture of solvents for optimal solubility) to a known concentration. Due to the potential for aggregation, ensure the sample is fully dissolved, using sonication if necessary.

-

Prepare a series of dilutions to find a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 0.8 arbitrary units).

-

-

Instrumentation and Measurement:

-

Use a calibrated dual-beam UV-Vis spectrophotometer.

-

Record the spectrum over a wavelength range of at least 200-700 nm.

-

Use the pure solvent as a blank to zero the instrument.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

-

Data Analysis:

-

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆)). The choice of solvent will depend on the solubility of the compound.

-

Ensure the sample is completely dissolved. If there are any particulates, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

The final solution height in the NMR tube should be approximately 4-5 cm.

-

-

Instrumentation and Measurement:

-

Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).

-

For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to aid in the assignment of carbon signals.

-

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in the complete assignment of proton and carbon signals.

-

-

Data Processing:

-

Process the raw data (Free Induction Decay - FID) using appropriate software. This typically involves Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Biosynthetic Pathway of Crocetin

This compound is a pivotal intermediate in the biosynthesis of crocetin. The pathway begins with the carotenoid zeaxanthin, which undergoes oxidative cleavage to yield this compound. This reaction is catalyzed by a carotenoid cleavage dioxygenase (CCD) enzyme. Subsequently, this compound is oxidized to crocetin by aldehyde dehydrogenase (ALDH) enzymes[2][6].

Caption: Biosynthetic pathway of crocetin from zeaxanthin.

Conclusion

This technical guide provides a consolidated resource on the spectroscopic properties of this compound. While a complete set of high-resolution spectroscopic data remains to be fully elucidated and published, the information presented here, including data from closely related compounds and detailed experimental protocols, serves as a valuable starting point for researchers. The visualization of the biosynthetic pathway further contextualizes the importance of this compound in the production of bioactive crocins. Further research to fully characterize the spectroscopic profile of pure this compound is encouraged to support its role in drug discovery and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Biotechnological production of crocetin and crocins using a carotenoid cleavage dioxygenase (CCD4) from Nyctanthes arbor-tristis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Unveiling the Intimate Mechanism of the Crocin Antioxidant Properties by Radiolytic Analysis and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of Crocetin Isomers in Serum Samples via UHPLC-DAD-MS/MS and NMR after Saffron Extract (Safr’Inside™) Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Biotechnological production of crocetin and crocins using a carotenoid cleavage dioxygenase (CCD4) from Nyctanthes arbor-tristis [frontiersin.org]

Methodological & Application

Application Notes & Protocols for the Quantitative Determination of Crocetin Dialdehyde in Plant Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction

Crocetin dialdehyde is a key apocarotenoid intermediate in the biosynthesis of crocetin and its glycosylated forms, crocins, which are the primary bioactive compounds in saffron (Crocus sativus L.) stigmas.[1] As a direct precursor to crocetin, the quantitative analysis of this compound is crucial for understanding the biosynthesis of these valuable compounds, for quality control of plant extracts, and for the development of novel therapeutic agents.

These application notes provide detailed protocols for the extraction and quantitative determination of this compound from plant materials, primarily focusing on saffron stigmas. The methodologies are based on High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. Due to the limited availability of fully validated methods specifically for this compound, the provided HPLC protocol is adapted from robust, validated methods for the structurally similar and more extensively studied compound, crocetin.[2][3]

Note on Stability: this compound is an aldehyde and is susceptible to oxidation to its corresponding carboxylic acid, crocetin, especially when exposed to light, heat, and certain pH conditions.[4][5] Therefore, it is imperative to handle samples with care, minimize exposure to light and heat, and use fresh solvents. Stock solutions of this compound should be stored at low temperatures (e.g., -20°C to -80°C) and protected from light.[1]

Extraction Protocols for this compound from Plant Material

The choice of extraction method can significantly impact the yield and stability of this compound. Below are protocols for solvent extraction, with options for ultrasound and microwave assistance to improve efficiency.

General Solvent Extraction

This method is a standard approach for extracting apocarotenoids from saffron stigmas.

Materials:

-

Dried and powdered plant material (e.g., saffron stigmas)

-

Methanol or Ethanol (HPLC grade)

-

Water (deionized or HPLC grade)

-

Centrifuge

-

Vortex mixer

-

Filtration apparatus (e.g., 0.45 µm syringe filters)

Protocol:

-

Weigh accurately a known amount of the powdered plant material (e.g., 100 mg).

-

Add a suitable volume of extraction solvent. A mixture of methanol:water (50:50, v/v) or ethanol:water (50:50, v/v) is recommended for polar apocarotenoids.[1] A solid-to-liquid ratio of 1:100 (e.g., 100 mg in 10 mL) is a good starting point.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Agitate the mixture for a defined period (e.g., 30-60 minutes) at room temperature, protected from light.

-

Centrifuge the mixture at a moderate speed (e.g., 4000 rpm) for 10 minutes to pellet the solid material.

-

Carefully decant the supernatant.

-

For exhaustive extraction, the pellet can be re-extracted with a fresh portion of the solvent, and the supernatants combined.

-

Filter the final extract through a 0.45 µm syringe filter into a clean vial for analysis.

Ultrasound-Assisted Extraction (UAE)

Ultrasound can enhance extraction efficiency by disrupting cell walls.[6]

Protocol:

-

Follow steps 1 and 2 of the General Solvent Extraction protocol.

-

Place the sample vial in an ultrasonic bath.

-

Sonicate for a specified duration, for example, 30 minutes.[6]

-

Proceed with steps 5-8 of the General Solvent Extraction protocol.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and plant material, accelerating extraction.

Protocol:

-

Follow steps 1 and 2 of the General Solvent Extraction protocol in a microwave-safe vessel.

-

Place the vessel in a microwave extractor.

-

Apply microwave power for a short duration (e.g., 2 minutes at a low power level to avoid degradation).[1]

-

Allow the sample to cool to room temperature.

-

Proceed with steps 5-8 of the General Solvent Extraction protocol.

Workflow for Extraction of this compound

Caption: Workflow for the extraction of this compound from plant material.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)